REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([CH2:14][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)C.[OH-].[Pd+2].[OH-].[C]>[N:15]1([CH2:14][CH:10]2[O:11][CH2:12][CH2:13][NH:8][CH2:9]2)[CH2:16][CH2:17][CH2:18][CH2:19]1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(OCC1)CN1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium hydroxide carbon
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-].[C]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure from the filtrate
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (chloroform:methanol=5:1)
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)CC1CNCCO1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |